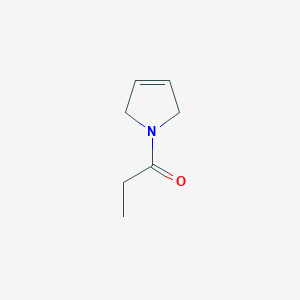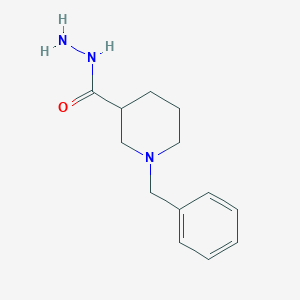
3-Isobutyl-5-aminobenzimidazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Isobutyl-5-aminobenzimidazole, also known as IBAB, is a chemical compound that has gained attention in recent years due to its potential applications in scientific research. This compound belongs to the class of benzimidazoles, which are known for their diverse biological activities. IBAB has been found to possess unique properties that make it a promising candidate for various research applications.
Scientific Research Applications
3-Isobutyl-5-aminobenzimidazole has been found to exhibit various biological activities, including anti-inflammatory, anti-tumor, and anti-viral properties. It has been shown to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6, and to induce apoptosis in cancer cells. 3-Isobutyl-5-aminobenzimidazole has also been found to inhibit the replication of HIV-1 and other viruses. These properties make 3-Isobutyl-5-aminobenzimidazole a potential candidate for the development of new drugs and therapies.
Mechanism Of Action
The mechanism of action of 3-Isobutyl-5-aminobenzimidazole is not fully understood, but it is believed to involve the inhibition of specific enzymes and signaling pathways. 3-Isobutyl-5-aminobenzimidazole has been shown to inhibit the activity of NF-κB, a transcription factor that plays a key role in the regulation of inflammation and immune responses. It has also been found to inhibit the activity of topoisomerase II, an enzyme that is involved in DNA replication and repair.
Biochemical And Physiological Effects
3-Isobutyl-5-aminobenzimidazole has been found to have various biochemical and physiological effects. It has been shown to reduce the production of reactive oxygen species (ROS) and to increase the expression of antioxidant enzymes, such as superoxide dismutase (SOD) and catalase. 3-Isobutyl-5-aminobenzimidazole has also been found to modulate the expression of various genes involved in inflammation, cell cycle regulation, and apoptosis.
Advantages And Limitations For Lab Experiments
3-Isobutyl-5-aminobenzimidazole has several advantages for lab experiments. It is readily available and relatively easy to synthesize. It has also been found to be stable under a wide range of conditions, making it suitable for various experimental setups. However, 3-Isobutyl-5-aminobenzimidazole has some limitations as well. It has low solubility in water, which can make it difficult to use in some assays. It also has a relatively short half-life, which can limit its effectiveness in some experiments.
Future Directions
There are several future directions for the research on 3-Isobutyl-5-aminobenzimidazole. One area of interest is the development of new drugs and therapies based on 3-Isobutyl-5-aminobenzimidazole. Another area of interest is the study of the molecular mechanisms underlying the biological activities of 3-Isobutyl-5-aminobenzimidazole. This could involve the identification of specific targets and pathways that are affected by 3-Isobutyl-5-aminobenzimidazole. Additionally, the potential applications of 3-Isobutyl-5-aminobenzimidazole in other areas, such as agriculture and environmental science, could be explored. Overall, 3-Isobutyl-5-aminobenzimidazole has the potential to be a valuable tool for scientific research and could have significant implications for various fields.
Synthesis Methods
The synthesis of 3-Isobutyl-5-aminobenzimidazole involves the reaction between 5-nitroisophthalic acid and isobutylamine in the presence of a catalyst. The reaction is carried out under reflux conditions, and the resulting product is purified by recrystallization. The yield of 3-Isobutyl-5-aminobenzimidazole can be improved by optimizing the reaction conditions, such as temperature, concentration, and reaction time.
properties
CAS RN |
177843-43-5 |
|---|---|
Product Name |
3-Isobutyl-5-aminobenzimidazole |
Molecular Formula |
C11H15N3 |
Molecular Weight |
189.26 g/mol |
IUPAC Name |
3-(2-methylpropyl)benzimidazol-5-amine |
InChI |
InChI=1S/C11H15N3/c1-8(2)6-14-7-13-10-4-3-9(12)5-11(10)14/h3-5,7-8H,6,12H2,1-2H3 |
InChI Key |
SRHMJBFSZVNDEY-UHFFFAOYSA-N |
SMILES |
CC(C)CN1C=NC2=C1C=C(C=C2)N |
Canonical SMILES |
CC(C)CN1C=NC2=C1C=C(C=C2)N |
synonyms |
1H-Benzimidazol-6-amine,1-(2-methylpropyl)-(9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



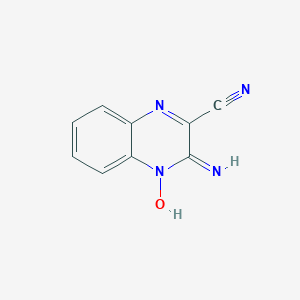
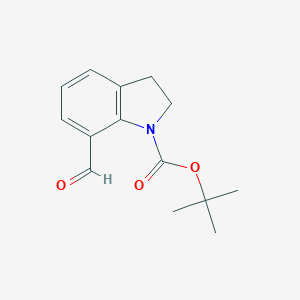
![4-[(1E)-1-Buten-1-yl]-1-ethoxy-2-methoxybenzene](/img/structure/B69498.png)
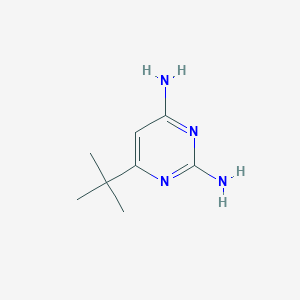
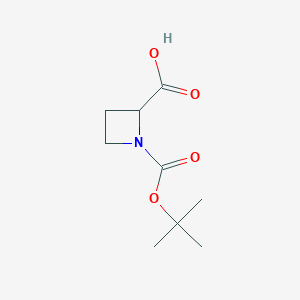

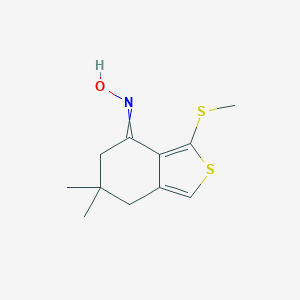
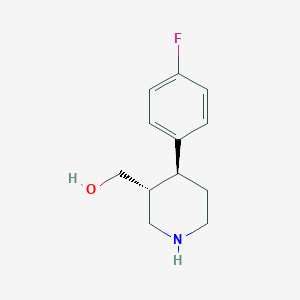
![Heptanamide, 7-[(4'-cyano[1,1'-biphenyl]-4-yl)oxy]-N-hydroxy-](/img/structure/B69514.png)
![5-[(4,5-dichloro-1H-imidazol-1-yl)methyl]-1,3,4-oxadiazole-2-thiol](/img/structure/B69515.png)
![3-[(([1-(3,4-Dichlorophenyl)ethylidene]amino)oxy)methyl]benzoic acid](/img/structure/B69517.png)
